molecular formula C11H10BrN3O2 B13881263 N-acetyl-5-bromoindole-1-carbohydrazide

N-acetyl-5-bromoindole-1-carbohydrazide

Cat. No.: B13881263
M. Wt: 296.12 g/mol
InChI Key: NCCWZIWTZRQQOW-UHFFFAOYSA-N
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Description

N-acetyl-5-bromoindole-1-carbohydrazide is a sophisticated synthetic intermediate designed for medicinal chemistry and drug discovery research. This multifunctional compound incorporates three key moieties—an indole ring, a bromo substituent, and an N-acylhydrazone linker—that are frequently employed in the design of biologically active molecules. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with diverse biological targets . The bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create a library of analogs from a single precursor. The N-acetyl-carbohydrazide component is a recognized pharmacophore, contributing to the compound's potential as a building block for novel therapeutic agents . Research on analogous indole-carbohydrazide hybrids has demonstrated their significant potential in various therapeutic areas. These derivatives have been investigated as potent antiplatelet agents that inhibit aggregation induced by agonists like arachidonic acid and collagen . Furthermore, similar molecular frameworks have shown exceptional promise as α-glucosidase inhibitors for diabetes management, with some compounds exhibiting potency over 100 times greater than the standard drug acarbose . Other research avenues include the development of anticancer agents that induce methuosis, a novel non-apoptotic cell death pathway, particularly in therapy-resistant cancers . This compound is provided strictly for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

N-acetyl-5-bromoindole-1-carbohydrazide

InChI

InChI=1S/C11H10BrN3O2/c1-7(16)15(13)11(17)14-5-4-8-6-9(12)2-3-10(8)14/h2-6H,13H2,1H3

InChI Key

NCCWZIWTZRQQOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)N1C=CC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Contextualization Within Indole, Acetyl, Bromo, and Carbohydrazide Chemistry

The chemical identity and reactivity of N-acetyl-5-bromoindole-1-carbohydrazide are best understood by examining its constituent functional groups: the indole (B1671886) nucleus, the N-acetyl group, the bromo substituent, and the 1-carbohydrazide moiety. Each of these components imparts specific properties that define the molecule's potential applications in synthetic and medicinal chemistry.

Indole Nucleus : The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a foundational scaffold in a vast number of natural products and pharmaceutical agents. nih.govbioengineer.org It is considered a "privileged scaffold" because its structure is frequently found in molecules with significant biological activity, including anti-inflammatory, anticancer, and antiviral properties. nih.govpurkh.comnih.gov The indole core is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. purkh.comnih.gov

Bromo Group : The bromine atom attached to the 5-position of the indole ring is a key feature. Organobromine compounds are highly valuable in organic synthesis. wikipedia.org The carbon-bromine bond is reactive and can participate in a wide array of chemical transformations. fiveable.me Specifically, the bromo group is an excellent leaving group in nucleophilic substitution reactions and serves as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). fiveable.meresearchgate.net This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. researchgate.netacs.org

Carbohydrazide (B1668358) Group : Carbohydrazides are derivatives of hydrazine (B178648) and are characterized by the OC(N₂H₃)₂ functional group. wikipedia.org This moiety is known for its versatile reactivity and its presence in many pharmacologically active compounds. ajgreenchem.comajgreenchem.comchemicalbook.com The carbohydrazide group can readily react with aldehydes and ketones to form stable hydrazone linkages, a common method for linking different molecular fragments. researchgate.net Derivatives of carbohydrazide have been investigated for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. ajgreenchem.comresearchgate.netchemicalbook.com

The combination of these four moieties in a single molecule results in a highly functionalized and versatile chemical entity.

Table 1: Functional Group Contributions

Functional Group Chemical Formula/Structure Role in this compound
Indole C₈H₇N Core scaffold, associated with biological activity. nih.govnih.gov
Acetyl -C(O)CH₃ Protects the indole nitrogen, modifies electronic properties and solubility. nguyenstarch.comwikipedia.org
Bromo -Br Provides a reactive site for cross-coupling and substitution reactions. fiveable.meresearchgate.net
Carbohydrazide -C(O)NHNH₂ Acts as a reactive handle for forming hydrazones and as a potential pharmacophore. chemicalbook.comresearchgate.net

Significance As a Synthetic Scaffold and Reactive Intermediate in Organic Synthesis

The primary significance of N-acetyl-5-bromoindole-1-carbohydrazide in organic synthesis lies in its potential as a versatile synthetic scaffold and a reactive intermediate. Its structure is strategically designed for the modular construction of more complex molecules, a key paradigm in modern drug discovery and materials science.

As a synthetic scaffold , the molecule provides a rigid and well-defined indole (B1671886) core onto which various chemical appendages can be attached. The presence of two distinct reactive sites—the bromo group on the aromatic ring and the carbohydrazide (B1668358) group at the 1-position—allows for selective and sequential modifications.

As a reactive intermediate , the compound can undergo a variety of transformations:

Functionalization at the 5-position : The bromo group at the C5 position is particularly valuable. While direct functionalization of the C5 carbon on an indole ring can be challenging due to its lower reactivity, the presence of a bromine atom provides a reliable entry point for diversification. news-medical.net Chemists can use palladium- or copper-catalyzed cross-coupling reactions to introduce a wide range of substituents, including alkyl, aryl, and vinyl groups, at this position. bioengineer.org This allows for the systematic exploration of how modifications at this site affect the biological activity of the resulting compounds.

Derivatization of the Carbohydrazide Moiety : The terminal -NH₂ group of the carbohydrazide is nucleophilic and can be readily condensed with various electrophiles, most commonly aldehydes and ketones, to form indole-hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry, enabling the rapid generation of large libraries of compounds for biological screening. researchgate.net Research on related 5-bromoindole-2-carboxylic acid hydrazone derivatives has demonstrated their potential as anticancer agents. researchgate.net

The N-acetyl group ensures that these reactions proceed cleanly without interference from the indole nitrogen, highlighting the molecule's design as a well-behaved synthetic building block.

Derivatization and Structural Modification Strategies for N Acetyl 5 Bromoindole 1 Carbohydrazide Analogues

Design Principles for Structural Diversification

The design of N-acetyl-5-bromoindole-1-carbohydrazide analogues is predicated on the systematic alteration of its core components to modulate physicochemical properties and biological activity. The indole (B1671886) nucleus is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide array of biological targets. nih.goveurekaselect.com The structural versatility of indole allows for the introduction of various substituents, which can significantly influence the molecule's pharmacological profile. nih.gov

Key design principles for the diversification of this scaffold include:

Molecular Hybridization: This approach involves combining the this compound core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. For instance, linking the indole core to other heterocyclic systems known for specific biological effects is a common strategy. nih.govnih.gov

Scaffold Hopping: This involves replacing the indole core with other bioisosteric rings to explore different chemical spaces while aiming to retain or improve biological activity.

Functional Group Interconversion: The existing functional groups, such as the bromo substituent and the acetyl group, can be converted into other functionalities to alter properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.

Conformational Restriction: Introducing rigid elements or creating cyclic analogues can lock the molecule into a specific conformation, which may enhance binding affinity to a biological target.

The following table outlines potential structural diversification strategies for this compound:

Strategy Target Moiety Potential Modifications Objective
Molecular HybridizationIndole or Carbohydrazide (B1668358)Linking to other heterocycles (e.g., pyridine, pyrimidine, triazole)Enhance or introduce new biological activities
Functional Group Interconversion5-bromo substituentConversion to cyano, nitro, or other functional groupsModulate electronic properties and metabolic stability
Functional Group InterconversionN-acetyl groupReplacement with other acyl groups or alkyl chainsAlter lipophilicity and steric hindrance
Scaffold HoppingIndole ringReplacement with bioisosteres like benzimidazole (B57391) or azaindoleExplore new chemical space and patentability
Conformational RestrictionCarbohydrazide side chainCyclization to form heterocyclic ringsImprove binding affinity and reduce off-target effects

Exploitation of Reactive Sites for Peripheral Functionalization

The this compound molecule possesses several reactive sites that can be exploited for peripheral functionalization. These sites offer opportunities for the attachment of a wide range of chemical groups to create a library of diverse analogues.

The primary reactive sites are:

The Indole Nitrogen (N-1): The N-H proton of the indole ring is slightly acidic and can be deprotonated with a suitable base to generate an indolyl anion. mdpi.com This anion can then react with various electrophiles, allowing for N-alkylation or N-arylation. However, in the target molecule, this position is already occupied by the carbohydrazide moiety.

The Indole Ring Carbons (C-2, C-3, C-4, C-6, C-7): The indole ring is susceptible to electrophilic substitution, with the C-3 position being the most reactive, followed by C-2. mdpi.com When the C-3 position is blocked, functionalization can be directed to other positions. The presence of the bromo group at C-5 can influence the regioselectivity of further substitutions.

The Bromo Substituent (C-5): The bromine atom at the C-5 position is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. acs.orgacs.org

The N-H of the Hydrazide Moiety: The terminal N-H of the hydrazide can act as a nucleophile and can be acylated, alkylated, or condensed with aldehydes and ketones to form hydrazones. mdpi.comnih.gov

The Acetyl Group: The methyl group of the acetyl moiety could potentially be functionalized, for instance, through alpha-halogenation, although this would require specific and potentially harsh reaction conditions.

The following table summarizes the potential functionalization at each reactive site:

Reactive Site Type of Reaction Potential Reagents Resulting Functionalization
Indole Ring (C-2, C-3, C-4, C-6, C-7)Electrophilic SubstitutionHalogenating agents, Nitrating agents, Acylating agentsIntroduction of halogens, nitro groups, acyl groups
5-Bromo SubstituentCross-Coupling ReactionsBoronic acids, Alkenes, Alkynes (with a suitable catalyst)Arylation, Vinylation, Alkynylation
N-H of HydrazideAcylation/Alkylation/CondensationAcyl chlorides, Alkyl halides, Aldehydes/KetonesFormation of di-acyl hydrazides, N-alkylated hydrazides, Hydrazones

Regioselectivity and Chemoselectivity in Multi-Step Derivatizations

In multi-step derivatizations of this compound, achieving high regioselectivity and chemoselectivity is crucial to avoid the formation of complex product mixtures. The interplay between the different functional groups on the scaffold will dictate the outcome of chemical transformations.

Regioselectivity on the Indole Ring: The indole ring's inherent reactivity favors electrophilic attack at the C-3 position. However, since the C-1 position is substituted, this can influence the electron density distribution in the ring. The bromine at C-5 is a deactivating group for electrophilic aromatic substitution but can direct incoming electrophiles to the C-4 and C-6 positions. Careful choice of reaction conditions and catalysts can control the site of functionalization. For instance, certain palladium catalysts with specific ligands can direct arylation to either the C-2 or C-3 position of the indole ring. nih.gov The dibromination of methyl indole-3-carboxylate (B1236618) has been shown to occur regioselectively at the 5 and 6 positions. rsc.org

Chemoselectivity: The presence of multiple nucleophilic and electrophilic centers requires careful planning of synthetic routes. For example, the N-H of the hydrazide is generally more nucleophilic than the indole N-H (in a comparable unsubstituted indole). nih.gov Therefore, in reactions with electrophiles, the hydrazide moiety is likely to react preferentially. Protecting group strategies may be necessary to achieve selective functionalization. For instance, to functionalize the indole ring via electrophilic substitution without affecting the hydrazide, the hydrazide moiety might need to be protected. The reactivity of the hydrazide can be influenced by the adjacent acetyl group. researchgate.net

Synthesis of Polymeric or Supramolecular Scaffolds Incorporating the Compound

The this compound scaffold can be incorporated into larger polymeric or supramolecular structures to develop materials with novel properties.

Polymeric Scaffolds: The indole moiety can be a component of a polymer backbone or a pendant group. researchgate.netresearchgate.net One approach to incorporate this compound into a polymer would be to first introduce a polymerizable group onto the indole ring or the carbohydrazide side chain. For example, the bromine atom at C-5 could be converted to a vinyl or acryloyl group via a cross-coupling reaction, and this monomer could then be polymerized. Alternatively, polymers with indole side groups can be synthesized and then functionalized at the indole ring. researchgate.net The synthesis of poly(silyl indole)s has been achieved through borane-catalyzed dehydrogenative silylation of indoles. rsc.org

Supramolecular Scaffolds: The carbohydrazide moiety is known to participate in hydrogen bonding and can be used to direct the self-assembly of molecules into well-ordered supramolecular structures. nih.gov The N-H and C=O groups of the hydrazide can act as hydrogen bond donors and acceptors, respectively. The planar indole ring can also engage in π-π stacking interactions, further stabilizing supramolecular assemblies. By modifying the peripheral functional groups of this compound, it is possible to tune the intermolecular interactions and control the morphology of the resulting supramolecular structures, such as gels or nanofibers. The hydrazide group can also serve as a chemical handle for post-assembly modification of these structures. nih.gov

Computational and Theoretical Chemistry Studies of N Acetyl 5 Bromoindole 1 Carbohydrazide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic landscape of N-acetyl-5-bromoindole-1-carbohydrazide.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For indole (B1671886) derivatives, the HOMO is typically localized on the indole ring, indicating its electron-rich nature, while the LUMO may be distributed across the carbohydrazide (B1668358) and acetyl groups.

Natural Bond Orbital (NBO) analysis is another valuable technique that provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation. nih.gov

Table 1: Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

Note: These values are illustrative and would be determined through specific DFT calculations.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for electrophilic and nucleophilic attacks, guiding the understanding of reaction mechanisms. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (prone to electrophilic attack), while blue regions indicate electron-deficient areas (prone to nucleophilic attack).

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. mdpi.com These parameters help in predicting how this compound might interact with other reagents. For instance, the nitrogen and oxygen atoms of the carbohydrazide and acetyl groups are expected to be nucleophilic centers, while the carbonyl carbons are electrophilic.

Spectroscopic Feature Interpretation via Quantum Chemical Methods (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequency calculations can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net For this compound, characteristic peaks would include N-H stretching, C=O stretching of the amide and hydrazide, and aromatic C-H and C=C stretching of the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are used to calculate theoretical ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data helps in the structural elucidation and confirmation of the compound.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com These transitions typically involve π→π* and n→π* excitations within the indole ring and the conjugated system.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Technique Feature Predicted Value
IR C=O stretch (amide) ~1680 cm⁻¹
IR C=O stretch (hydrazide) ~1650 cm⁻¹
¹H NMR Indole N-H ~8.0-9.0 ppm
¹³C NMR Carbonyl Carbon (amide) ~170 ppm
UV-Vis λmax ~280 nm

Note: These are representative values and would be refined by specific quantum chemical calculations.

Conformational Analysis and Energetics

This compound can exist in different spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis involves systematically exploring these different conformations to identify the most stable (lowest energy) structures. This is typically done by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles.

The results of conformational analysis are crucial for understanding the molecule's three-dimensional shape, which in turn influences its biological activity and intermolecular interactions. The relative energies of different conformers can be used to determine their population distribution at a given temperature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of the surrounding environment, such as a solvent. d-nb.infomdpi.com By simulating the motion of the atoms of this compound and the solvent molecules, MD can reveal how the solvent affects the molecule's conformation and dynamics.

MD simulations are also used to study intermolecular interactions, such as how the molecule might bind to a biological target like a protein. These simulations can provide insights into the binding modes, interaction energies, and the key residues involved in the interaction, which is invaluable for drug design and development. nih.gov

Advanced Analytical Methodologies for Research on N Acetyl 5 Bromoindole 1 Carbohydrazide

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of N-acetyl-5-bromoindole-1-carbohydrazide. By providing exact mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, which is critical for proposing and verifying fragmentation pathways. researchgate.netnih.gov

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound would undergo a series of characteristic fragmentation reactions. A plausible fragmentation pathway can be proposed based on the known behavior of its constituent moieties: the N-acetyl group, the indole (B1671886) core, and the carbohydrazide (B1668358) linker. nih.govscirp.orgresearchgate.netwikipedia.org

Key fragmentation steps would likely include:

Loss of the acetyl group: A primary fragmentation would involve the cleavage of the N-acetyl group, often as a neutral ketene (B1206846) molecule (CH₂=C=O), resulting in a prominent fragment ion. scirp.orgresearchgate.net

Cleavage of the carbohydrazide chain: The N-N and C-N bonds within the carbohydrazide linker are susceptible to cleavage, leading to several diagnostic fragment ions. youtube.com This can occur through radical site-initiated or charge site-initiated mechanisms. wikipedia.orgyoutube.com

Fragmentation of the bromoindole ring: The stable aromatic indole ring can also fragment, typically through the loss of HCN, which is a characteristic fragmentation for indole derivatives. scirp.orgresearchgate.net The bromine atom can also be lost as a radical.

A summary of potential key fragments and their proposed compositions is presented in the interactive table below.

Table 1: Proposed HRMS Fragments of this compound

Proposed Fragment StructureDescription of LossChemical Formula of Fragment
[M - CH₂CO]⁺•Loss of ketene from the N-acetyl groupC₉H₉BrN₄O⁺•
[M - NHNH₂]⁺Cleavage of the terminal hydrazinyl groupC₁₁H₉BrN₂O₂⁺
[5-bromoindole-1-carbonyl]⁺Cleavage of the entire hydrazide and acetyl moietiesC₉H₅BrNO⁺
[5-bromoindole]⁺•Fragmentation leading to the stable indole coreC₈H₅BrN⁺•

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural and conformational analysis of this compound in solution. ipb.ptresearchgate.netnih.govomicsonline.org While 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are essential for unambiguous assignments, especially for complex heterocyclic systems. mdpi.commdpi.com

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons on the bromoindole ring, the N-H protons of the indole and hydrazide groups, and the methyl protons of the acetyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbons of the acetyl and carbohydrazide groups. mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, clearly identifying adjacent protons on the indole ring. researchgate.netomicsonline.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. researchgate.netomicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular framework, for instance, by correlating the indole N-H proton to carbons in the acetyl group or the carbohydrazide linker. researchgate.netomicsonline.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom TypeTechniquePredicted Chemical Shift (ppm)Key HMBC Correlations
Indole Aromatic Protons¹H NMR7.0 - 8.0Correlations to adjacent aromatic carbons and quaternary carbons C3a, C7a.
Indole & Hydrazide N-H¹H NMR8.0 - 12.0 (broad)Correlations to adjacent carbonyl and indole ring carbons.
Acetyl CH₃¹H NMR2.0 - 2.5Correlation to the acetyl carbonyl carbon.
Aromatic Carbons¹³C NMR100 - 140-
Carbonyl Carbons (C=O)¹³C NMR160 - 175-

Solid-State NMR (SSNMR): While solution NMR describes the molecule's average conformation, SSNMR can provide detailed information about its structure and intermolecular interactions in the solid, crystalline state. nih.goviastate.eduresearchgate.net Techniques like ¹³C{¹⁴N} RESPDOR can confirm C-N connectivities, which is particularly useful for differentiating isomers in complex heterocyclic systems. iastate.eduresearchgate.net SSNMR is also sensitive to polymorphism, where different crystal packing arrangements can result in distinct NMR spectra. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound, assuming a suitable crystal can be grown. This technique precisely maps the atomic positions within the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. nih.govnih.govtandfonline.comresearchgate.net

The analysis of the crystal structure would reveal:

Molecular Conformation: The exact spatial orientation of the N-acetyl group relative to the indole plane and the conformation of the carbohydrazide linker would be determined.

Stereochemistry: Although the primary structure of this compound is achiral, crystallography would confirm the planarity and geometry of the molecule.

Crystal Packing and Intermolecular Interactions: Crucially, this method elucidates how molecules arrange themselves in the solid state. nih.govmdpi.comrsc.orgias.ac.in For this compound, a network of intermolecular interactions is expected to stabilize the crystal lattice, including:

Hydrogen Bonding: The N-H groups of the indole and hydrazide moieties, along with the carbonyl oxygens, are prime candidates for forming strong hydrogen bonds, potentially leading to dimer or sheet-like structures. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.

Table 3: Representative Crystallographic Data for a Related Bromoindole Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 7.5 Å, b = 15.0 Å, c = 8.0 Å, β = 95°
Key Intermolecular InteractionsN-H···O Hydrogen Bonds, C-H···π, π-π Stacking, C-Br···π
Note: Data is illustrative, based on similar published structures. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation in Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. nih.govmdpi.comoup.comresearchgate.net

A typical analytical approach would involve Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. sielc.com

Methodology:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating aromatic compounds like indole derivatives.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. mdpi.com

Detection: A UV detector is highly effective, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 280 nm. mdpi.comoup.com

Applications:

Purity Assessment: A pure sample of this compound would appear as a single, sharp, symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantification and the detection of impurities, which would appear as separate peaks. oup.com

Reaction Monitoring: By taking aliquots from a reaction mixture over time and analyzing them by HPLC, one can track the disappearance of starting materials and the appearance of the product peak. This provides valuable data for reaction optimization. nih.gov

Table 4: Typical RP-HPLC Conditions for Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ (in the reaction mixture) spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, offer the ability to monitor chemical reactions in real-time without the need for sampling. youtube.com This provides continuous data on the concentrations of reactants, intermediates, and products, leading to a deeper understanding of reaction kinetics and mechanisms. irdg.orgnih.govmagritek.commagritek.com

For the synthesis of this compound, which could involve the reaction of an activated 5-bromoindole (B119039) derivative with a carbohydrazide precursor, in situ FT-IR would be particularly powerful. mdpi.comnih.gov An immersion probe connected to an FT-IR spectrometer would be placed directly into the reaction vessel.

The reaction could be monitored by tracking the changes in specific infrared absorption bands:

Disappearance of Reactant Bands: For example, the stretching vibration of a starting material's functional group (e.g., an acyl chloride C=O stretch around 1800 cm⁻¹) would decrease in intensity as it is consumed.

Appearance of Product Bands: Concurrently, the characteristic carbonyl (C=O) stretching vibrations of the product's N-acetyl group (around 1660-1680 cm⁻¹) and the carbohydrazide group (around 1640-1660 cm⁻¹) would increase in intensity. The N-H stretching bands of the hydrazide would also be observable. mdpi.com

By plotting the intensity of these key peaks over time, a detailed reaction profile can be generated, allowing for the precise determination of reaction endpoints and the identification of any transient intermediates. youtube.com

N Acetyl 5 Bromoindole 1 Carbohydrazide As a Precursor in Complex Molecule Synthesis

Utility in the Construction of Advanced Heterocyclic Systems

The carbohydrazide (B1668358) functional group is a well-established precursor for the synthesis of various five-membered heterocyclic rings. Hydrazides and their derivatives are known to be useful building blocks for assembling diverse heterocyclic systems. nih.gov For instance, N-acetyl-5-bromoindole-1-carbohydrazide can be envisioned to react with appropriate reagents to form oxadiazoles (B1248032), thiadiazoles, and triazoles. The general reactivity of carbohydrazides allows for cyclization reactions that lead to these important heterocyclic cores, which are themselves present in a wide array of pharmacologically active compounds.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, for example, can often be achieved through the cyclization of N-acylhydrazones, which can be readily prepared from the carbohydrazide. While direct studies on this compound are not prevalent, the synthesis of oxadiazole derivatives from 5-bromoindole-2-carboxylic acid highlights the utility of the bromoindole scaffold in generating heterocyclic systems. researchgate.net The N-acetyl group can serve to modulate reactivity or can be removed to allow for further functionalization.

Below is a table summarizing potential heterocyclic systems that could be synthesized from carbohydrazide precursors.

Heterocyclic SystemPotential Synthetic PrecursorKey Reaction Type
1,3,4-OxadiazoleN-AcylhydrazoneDehydrative Cyclization
1,3,4-ThiadiazoleThioacylhydrazideCyclization with Thionating Agents
1,2,4-Triazole (B32235)Hydrazide and ImidateCondensation/Cyclization

Role as a Building Block in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, this compound offers several strategic advantages. The 5-bromoindole (B119039) core is particularly useful for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The bromine atom at the C5 position can participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the attachment of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. This capability is crucial for the synthesis of targeted molecules with specific biological activities. For example, 5-bromoindole has been utilized as a starting material in the synthesis of selective serotonin antagonists. luc.edu

The carbohydrazide moiety can be transformed into other functional groups or used as a handle for conjugation to other molecules. The N-acetyl group provides a stable protecting group for the indole (B1671886) nitrogen, preventing unwanted side reactions during transformations at other parts of the molecule. This protecting group can be removed under specific conditions to allow for subsequent reactions at the indole nitrogen. The synthesis of various 5-bromo-indole derivatives often involves protection of the indole nitrogen to facilitate selective reactions at other positions. researchgate.net

Divergent Synthetic Strategies Utilizing the Compound for Scaffold Complexity

The structure of this compound is well-suited for divergent synthetic strategies, where a single starting material can be used to generate a library of structurally diverse compounds. The presence of multiple reactive sites—the C5-bromo position, the carbohydrazide group, and the potential for deacetylation and subsequent reaction at the indole nitrogen—allows for selective and sequential chemical modifications.

A divergent approach could involve:

Functionalization at the C5 position: A variety of substituents can be introduced via cross-coupling reactions at the bromine-bearing carbon.

Transformation of the carbohydrazide: The carbohydrazide can be cyclized to form different heterocycles or modified to other functional groups.

Modification at the N1 position: Removal of the acetyl group would allow for N-alkylation or N-arylation, further diversifying the molecular scaffold.

This multi-directional approach can rapidly generate a collection of complex and diverse indole-based molecules, which is a powerful strategy in the discovery of new therapeutic agents. rsc.org

Incorporation into Macrocyclic and Supramolecular Architectures

Indole-containing macrocycles are of significant interest due to their diverse biological activities and their applications in supramolecular chemistry. arkat-usa.org this compound could potentially serve as a key building block in the synthesis of such macrostructures. The 5-bromo position offers a handle for intramolecular cyclization reactions. For instance, a palladium-catalyzed intramolecular coupling reaction, such as a Larock indole synthesis, could be employed to form a macrocyclic ring that incorporates the indole nucleus. acs.orgacs.org

The carbohydrazide functional group can also participate in macrocyclization reactions, for example, through the formation of a large ring containing amide or hydrazide linkages. The synthesis of macrocycles often relies on strategic bond formations to close a large ring, and the functionalities present in this compound provide opportunities for such cyclization strategies. Metal-catalyzed approaches are commonly used for the synthesis of indole-based macrocycles. mdpi.com

Emerging Non Biological and Material Science Applications of N Acetyl 5 Bromoindole 1 Carbohydrazide Derivatives

Integration into Functional Materials (e.g., Polymers, Organic Semiconductors)

There is no available information on the incorporation of N-acetyl-5-bromoindole-1-carbohydrazide into polymeric matrices or its application as a component in organic semiconductors. Research into indole (B1671886) derivatives in material science is an active field, but studies specifically detailing the use of this compound are absent.

Applications in Chemical Sensing and Probes (Non-Biological Targets)

No literature was found that describes the use of this compound as a chemical sensor or probe for non-biological targets. While the indole scaffold is present in some chemosensors, the specific properties and applications of this derivative have not been reported.

Role in Catalysis as a Ligand or Organocatalyst

The potential for this compound to act as a ligand in metal-based catalysis or as an organocatalyst has not been explored in any published research. The structural features of the molecule, such as the hydrazide and indole moieties, could theoretically coordinate to metal centers or participate in catalytic cycles, but this remains speculative without experimental evidence.

Photophysical Properties and Potential in Optoelectronic Materials

Detailed studies on the photophysical characteristics of this compound, such as its absorption and emission spectra, quantum yields, and excited-state lifetimes, are not available. Consequently, its potential for application in optoelectronic materials cannot be assessed.

Future Directions and Unexplored Avenues in Research on N Acetyl 5 Bromoindole 1 Carbohydrazide

Challenges and Opportunities in Eco-Friendly and Scalable Synthesis

The development of a green and scalable synthesis for N-acetyl-5-bromoindole-1-carbohydrazide is a primary challenge. Traditional methods for constructing polysubstituted indoles, such as the Fischer indole (B1671886) synthesis, often require harsh acidic conditions and can have limitations regarding substrate scope and regioselectivity. wikipedia.orgmdpi.com Furthermore, the introduction of the bromine atom at the C5 position typically involves electrophilic brominating agents that can be hazardous and produce stoichiometric waste, posing environmental concerns. bridgew.edu

Opportunities for advancement lie in several key areas:

Greener Bromination Techniques: A significant opportunity exists in employing eco-friendly bromination methods. The use of an oxone-halide system, for example, offers a milder and more environmentally benign alternative to traditional reagents for the halogenation of indoles. organic-chemistry.orgacs.org Electrochemical methods, which can generate the brominating species in situ while avoiding chemical oxidants, represent another promising green approach. mdpi.com

Catalytic C-H Functionalization: Instead of a multi-step synthesis involving the pre-functionalization of starting materials, direct C-H bromination of an N-acetyl-indole-1-carbohydrazide precursor using transition metal catalysis could offer a more atom-economical and efficient route. rsc.org Research into copper or palladium-catalyzed C-H activation could provide a direct pathway to the 5-bromoindole (B119039) core. scienmag.comsciencedaily.com

Scalability and Flow Chemistry: For any potential application, the synthesis must be scalable. Traditional batch syntheses of complex heterocycles can be challenging to scale up. mdpi.com The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability.

A hypothetical comparison of synthetic routes is presented in Table 1.

Metric Traditional Synthesis (e.g., Fischer, NBS bromination) Potential Green Synthesis (e.g., Catalytic C-H activation, Electrochemical bromination)
Atom Economy Low to moderateHigh
Reagent Hazard High (strong acids, hazardous brominating agents, hydrazine)Low to moderate (milder conditions, in-situ reagent generation)
Waste Generation High (stoichiometric byproducts)Low (catalytic processes)
Scalability ChallengingMore amenable to flow chemistry and scale-up

This table is illustrative and based on general principles of green chemistry applied to the synthesis of functionalized indoles.

Deeper Mechanistic Understanding of Novel Reactivity

The interplay between the N-acetyl group, the C5-bromo substituent, and the N1-carbohydrazide in this compound is expected to give rise to novel reactivity. A deep mechanistic understanding of these interactions is crucial for predicting and controlling the outcomes of subsequent chemical transformations.

Future research should focus on:

Computational and Spectroscopic Studies: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict the most reactive sites for electrophilic or nucleophilic attack, and elucidate the mechanisms of potential reactions. nih.gov These theoretical studies, in combination with experimental techniques like isotopic labeling, can provide a detailed picture of reaction pathways.

Influence on Regioselectivity: The N1-carbohydrazide and N-acetyl groups may exert a directing effect on further functionalization of the indole ring. Mechanistic studies are needed to determine how these groups influence the regioselectivity of reactions at other positions (C2, C3, C4, C6, C7). This could involve investigating the role of chelation or electronic effects in transition-metal-catalyzed C-H functionalization reactions. nih.gov

Reactivity of the Carbohydrazide (B1668358) Moiety: The carbohydrazide functional group itself is a versatile reactive handle. nbinno.com Mechanistic investigations into its reactions, such as condensations with aldehydes and ketones to form hydrazones or cyclization reactions to form other heterocyclic systems, would be valuable. nih.govresearchgate.net Understanding the influence of the bromoindole scaffold on the reactivity of the carbohydrazide is an unexplored area.

Development of Highly Selective Chemical Transformations

Building upon a mechanistic understanding, the development of highly selective chemical transformations of this compound is a key future direction. The goal is to create a molecular scaffold that can be selectively modified to generate a library of diverse derivatives for various applications.

Key areas for exploration include:

Site-Selective C-H Functionalization: The indole core of this compound has multiple C-H bonds that could be targeted for functionalization. Research into developing catalytic systems (e.g., based on palladium, rhodium, or copper) for the selective arylation, alkenylation, or alkylation at the C2, C3, C4, C6, and C7 positions would be highly valuable. rsc.orgnih.govchim.it The directing-group ability of the N1-substituent could be exploited to achieve regioselectivities that are otherwise difficult to obtain. nih.gov

Cross-Coupling Reactions: The C5-bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide variety of carbon-based substituents at this position, significantly expanding the chemical space accessible from this core structure.

Transformations of the Carbohydrazide Group: The carbohydrazide moiety can be transformed into various other functional groups or used as a linchpin for constructing more complex molecules. For instance, it can be cyclized to form oxadiazoles (B1248032) or triazoles, which are themselves important pharmacophores. researchgate.net

Asymmetric Catalysis: For potential pharmaceutical applications, the development of enantioselective transformations of derivatives of this compound would be a significant advance. This could involve asymmetric catalysis to create chiral centers in substituents attached to the indole core.

Position on Indole Ring Potential Selective Transformation Enabling Methodology
C2Alkenylation, ArylationDirecting-group assisted Pd-catalysis
C3Alkylation, ArylationTransition-metal-free or photoredox catalysis
C4, C6, C7Arylation, BorylationDirecting-group strategies, specialized catalysts
C5 (from Bromo)Arylation, Alkynylation, AminationPd-catalyzed cross-coupling reactions

This table presents potential selective transformations based on established indole functionalization methodologies.

Exploration of Innovative Applications in Chemical Technologies

The unique structural features of this compound suggest a range of potential applications in various chemical technologies. Future research should explore these possibilities to unlock the full potential of this novel compound.

Potential innovative applications include:

Medicinal Chemistry: Indole derivatives are a rich source of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov The this compound scaffold could be a starting point for the design and synthesis of new drug candidates. The carbohydrazide moiety, in particular, is known to be present in various biologically active molecules. mdpi.com

Functional Materials: The indole nucleus is also a component of various functional materials, including organic light-emitting diodes (OLEDs) and sensors. The specific substitution pattern of this compound could impart interesting photophysical or electronic properties, making it a candidate for investigation in materials science.

Coordination Chemistry and Catalysis: The carbohydrazide moiety can act as a ligand for metal ions. mdpi.com Derivatives of this compound could be explored as novel ligands for the development of new catalysts for organic synthesis. The indole ring itself can also coordinate with metal centers, potentially leading to complexes with unique catalytic activities. mdpi.com

Agrochemicals: Many commercial herbicides and plant growth regulators contain heterocyclic scaffolds. The biological activity of indole-based compounds could be harnessed for the development of new agrochemicals.

Q & A

Q. What are the standard synthetic protocols for N-acetyl-5-bromoindole-1-carbohydrazide?

The compound is typically synthesized via condensation reactions between brominated indole derivatives and acetylated hydrazides. For example, hydrazide precursors (e.g., 1-adamantylcarbohydrazide) react with halogenated aldehydes or ketones under reflux in ethanol or acetic anhydride, followed by purification via column chromatography . Key steps include optimizing reaction time (2–6 hours) and temperature (60–80°C) to avoid side products like oxadiazolines .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR (¹H/¹³C) to identify proton environments and substituent positions.
  • IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups.
  • Mass spectrometry (ESI-TOF) for molecular ion validation.
  • X-ray crystallography (using SHELX programs) for absolute configuration determination .

Q. How can researchers assess the purity of synthesized batches?

Use HPLC with UV detection (λ = 254 nm) and a C18 column, coupled with melting point analysis (observed vs. literature values). Cross-validate with elemental analysis (C, H, N) to ensure <1% deviation from theoretical values .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be resolved for this compound?

Employ SHELXL for high-resolution data refinement:

  • Apply TWIN and BASF commands for twinned crystals.
  • Use ISOR and DELU restraints to model thermal motion/disorder.
  • Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What computational methods predict the compound’s bioactivity and binding modes?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes):

  • Generate grid maps around active sites (20 ų).
  • Score binding poses using the Vina scoring function (affinity ≤ −7.0 kcal/mol suggests strong interactions).
  • Cross-reference with DFT calculations (e.g., HOMO-LUMO gaps) to assess reactivity .

Q. How do structural modifications (e.g., substituent variations) affect antimicrobial efficacy?

Systematic SAR studies show:

  • Electron-withdrawing groups (e.g., Br at position 5) enhance Gram-positive bacterial inhibition (MIC ≤ 8 µg/mL).
  • Hydrazide-to-oxadiazoline conversion reduces activity due to decreased hydrogen-bonding capacity.
  • Test derivatives against S. aureus and C. albicans using broth microdilution assays .

Q. What strategies reconcile contradictory bioactivity data across studies?

  • Standardize assay conditions (e.g., Mueller-Hinton broth pH, inoculum size).
  • Use time-kill curve analysis to distinguish bacteriostatic vs. bactericidal effects.
  • Validate via chemoinformatics (e.g., Tanimoto similarity ≥70% with active analogs) .

Methodological Troubleshooting

Q. How can hygroscopicity issues during storage be mitigated?

Store under argon atmosphere at −20°C in amber vials. Pre-dry samples via lyophilization and monitor water content with Karl Fischer titration (<0.1% w/w). Use dynamic vapor sorption (DVS) to study humidity-induced phase changes .

Q. What experimental designs improve crystallization success rates?

  • Screen solvents (e.g., DMSO/water, acetone/hexane) using High-Throughput Crystallization kits.
  • Add seed crystals or employ slow evaporation (0.5 µL/day).
  • For stubborn cases, use hetero-seeding with structurally similar compounds .

Q. How are electron density ambiguities in XRD analysis resolved?

  • Apply Patterson maps to locate heavy atoms (e.g., Br).
  • Use SHELXD for experimental phasing with SAD/MAD data.
  • Refine occupancies for disordered atoms iteratively (Δρ < 0.3 eÅ⁻³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.